1-Methyl-2-(1-naphthyl)indole
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Overview
Description
1-Methyl-2-(1-naphthyl)indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a naphthyl group attached to the second position of the indole ring and a methyl group at the first position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(1-naphthyl)indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of naphthalene is coupled with a halogenated indole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(1-naphthyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced indole derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
1-Methyl-2-(1-naphthyl)indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Methyl-2-(1-naphthyl)indole can be compared with other similar compounds, such as:
Naphthoylindoles: Compounds containing a 3-(1-naphthoyl)indole structure with various substitutions at the nitrogen atom.
Phenylacetylindoles: Compounds with a phenylacetyl group attached to the indole ring.
Benzoylindoles: Compounds with a benzoyl group attached to the indole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthyl group enhances its aromaticity and potential for π-π interactions, making it valuable in various research applications .
Comparison with Similar Compounds
- Naphthoylindoles
- Phenylacetylindoles
- Benzoylindoles
Properties
Molecular Formula |
C19H15N |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
1-methyl-2-naphthalen-1-ylindole |
InChI |
InChI=1S/C19H15N/c1-20-18-12-5-3-8-15(18)13-19(20)17-11-6-9-14-7-2-4-10-16(14)17/h2-13H,1H3 |
InChI Key |
ILNQSKXPNWKHRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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